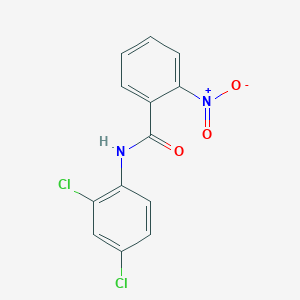![molecular formula C18H17Cl2NO4 B448605 Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate CAS No. 326901-59-1](/img/structure/B448605.png)
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is a synthetic organic compound with the molecular formula C18H17Cl2NO4 and a molecular weight of 382.24 g/mol . This compound is characterized by the presence of a benzoate ester group, a dichlorophenoxy moiety, and a butanoyl amide linkage. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate typically involves the following steps:
Formation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.
Amidation Reaction: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide linkage.
Esterification: Finally, the resulting product is esterified with methanol in the presence of an acid catalyst such as hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-{[4-(2,4-dichlorophenoxy)acetyl]amino}benzoate
- Methyl 4-{[4-(2,4-dichlorophenoxy)propionyl]amino}benzoate
- Methyl 4-{[4-(2,4-dichlorophenoxy)valeryl]amino}benzoate
Uniqueness
Methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is unique due to its specific butanoyl amide linkage, which imparts distinct chemical and biological properties compared to its analogs with different acyl groups. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
326901-59-1 |
|---|---|
Formule moléculaire |
C18H17Cl2NO4 |
Poids moléculaire |
382.2g/mol |
Nom IUPAC |
methyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C18H17Cl2NO4/c1-24-18(23)12-4-7-14(8-5-12)21-17(22)3-2-10-25-16-9-6-13(19)11-15(16)20/h4-9,11H,2-3,10H2,1H3,(H,21,22) |
Clé InChI |
CFQDGUBGISEANG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448539.png)


![Methyl 4-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoate](/img/structure/B448542.png)



